![molecular formula C17H22N4O2 B2892475 N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide CAS No. 2034617-80-4](/img/structure/B2892475.png)
N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide is a chemical compound characterized by its imidazole ring and cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide typically involves the following steps:
Imidazole Derivative Synthesis: The imidazole ring is synthesized through a condensation reaction involving 1,2-diamines and aldehydes or ketones.
Cyclopentyloxy Group Addition: The cyclopentyloxy group is introduced through a substitution reaction involving cyclopentanol and a suitable leaving group.
Isonicotinamide Formation: The isonicotinamide moiety is formed by reacting isonicotinic acid with ammonia or an amine.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction reactions can be performed on the isonicotinamide group to yield amines.
Substitution: The cyclopentyloxy group can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles and electrophiles are employed, with reaction conditions tailored to the specific substitution reaction.
Major Products Formed:
Imidazolone Derivatives: Resulting from the oxidation of the imidazole ring.
Amines: Formed through the reduction of the isonicotinamide group.
Substituted Derivatives: Created by substituting the cyclopentyloxy group with other functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: It serves as a probe in biological studies to understand the interaction of imidazole derivatives with biological targets. Medicine: Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The imidazole ring interacts with the active sites of these targets, leading to modulation of biological pathways. The cyclopentyloxy group enhances the compound's solubility and bioavailability.
Comparison with Similar Compounds
N-(3-(1H-imidazol-1-yl)propyl)-2-(phenyloxy)isonicotinamide: Similar structure but with a phenyloxy group instead of cyclopentyloxy.
N-(3-(1H-imidazol-1-yl)propyl)-2-(methoxy)isonicotinamide: Similar structure but with a methoxy group instead of cyclopentyloxy.
Uniqueness: N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide is unique due to its cyclopentyloxy group, which provides distinct chemical and physical properties compared to other similar compounds. This group enhances the compound's stability and solubility, making it more suitable for certain applications.
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-2-(cyclopentyloxy)isonicotinamide, identified by its CAS number 2034617-80-4, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H22N4O2 with a molecular weight of 314.4 g/mol. The compound features an imidazole ring and an isonicotinamide moiety, which are critical for its biological activity.
Property | Value |
---|---|
CAS Number | 2034617-80-4 |
Molecular Formula | C₁₇H₂₂N₄O₂ |
Molecular Weight | 314.4 g/mol |
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of isonicotinamide have shown effectiveness against various pathogens, including Staphylococcus aureus (MRSA) and Candida albicans. In vitro assays have demonstrated that certain structural modifications enhance their potency against these organisms.
The proposed mechanism of action for this compound involves inhibition of key enzymes or receptors involved in microbial metabolism or virulence. For example, some studies suggest that imidazole-containing compounds can disrupt cell membrane integrity or interfere with nucleic acid synthesis in bacteria.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various isonicotinamide derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against MRSA strains. This suggests potential for development into therapeutic agents for resistant bacterial infections .
Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of this compound were assessed using human embryonic kidney cells (HEK293). The compound exhibited low cytotoxicity at concentrations up to 32 µg/mL, indicating a favorable safety profile compared to other tested derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components. Modifications to the cyclopentyl group or variations in the imidazole substituents can lead to enhanced efficacy against specific targets. For instance, compounds with halogen substitutions on the imidazole ring have shown increased antibacterial activity .
Properties
IUPAC Name |
2-cyclopentyloxy-N-(3-imidazol-1-ylpropyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c22-17(20-7-3-10-21-11-9-18-13-21)14-6-8-19-16(12-14)23-15-4-1-2-5-15/h6,8-9,11-13,15H,1-5,7,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEICZHHUAWQEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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